1,3,3-Triethoxy-1-propene
Description
Contextualization within Modern Organic Synthesis and Methodological Advancements
In the realm of modern organic synthesis, there is a continuous drive towards the development of efficient and selective methodologies. 1,3,3-Triethoxy-1-propene fits well within this paradigm, serving as a key building block in a variety of chemical reactions. ontosight.aievitachem.com Its structure, featuring both an enol ether and an acetal (B89532) functional group, allows it to participate in a range of transformations, making it a versatile tool for synthetic chemists. ontosight.ai
The presence of the enol ether moiety makes the molecule an electron-rich alkene, enhancing its reactivity towards electrophiles. wikipedia.org This characteristic is fundamental to its role in various synthetic strategies. wikipedia.org Methodological advancements have focused on leveraging this reactivity in a controlled manner to construct complex molecular architectures.
Historical Development and Evolution of Research on Related Enol Ethers and Orthoesters
The study of this compound is built upon a rich history of research into related classes of compounds: enol ethers and orthoesters. Enol ethers, characterized by an alkoxy group attached to a carbon-carbon double bond, have long been recognized for their unique reactivity. wikipedia.org Historically, they have been employed in a multitude of organic transformations, including as key intermediates in the synthesis of natural products. wikipedia.orgnih.gov
Orthoesters, which possess three alkoxy groups attached to a single carbon atom, were first synthesized in the mid-19th century. rsc.org Their development has led to a wide array of applications, from their use as protecting groups to their role in the formation of new carbon-carbon bonds. rsc.org The combination of these two functionalities in this compound represents a convergence of these historical research streams, leading to a reagent with a distinct and valuable reactivity profile.
Strategic Significance of this compound as a Foundational Chemical Entity
The strategic importance of this compound lies in its capacity to act as a versatile three-carbon (C3) building block in organic synthesis. This allows for the efficient construction of carbon skeletons, a fundamental aspect of creating new molecules. Its utility is further enhanced by the presence of multiple reactive sites, which can be selectively targeted under different reaction conditions.
The compound serves as a precursor in the synthesis of various organic molecules. For instance, it can be used to introduce a β-formyl group or its synthetic equivalent into a molecule, a common structural motif in many biologically active compounds. The ability to generate such important functionalities underscores the strategic value of this compound in the synthetic chemist's toolkit.
Physicochemical Properties of this compound
The physical and chemical properties of this compound are crucial for its handling and application in synthesis. It exists as a colorless liquid and is soluble in many organic solvents. guidechem.com The compound has a molecular formula of C9H18O3 and a molecular weight of 174.24 g/mol . epa.govnih.gov
Interactive Data Table of Physicochemical Properties:
| Property | Value | Reference |
| Molecular Formula | C9H18O3 | epa.govnih.gov |
| Molecular Weight | 174.24 g/mol | epa.govnih.gov |
| Boiling Point | 171.3°C at 760 mmHg | lookchem.com |
| Density | 0.916 g/cm³ | lookchem.com |
| Flash Point | 53.6°C | lookchem.com |
| Refractive Index | 1.4300 (estimate) | lookchem.comchemicalbook.com |
| CAS Number | 5444-80-4 | epa.govnih.govlookchem.comchemicalbook.com |
Research Findings on Synthetic Routes
The synthesis of this compound can be achieved through several methods. One common approach involves the dehydrohalogenation of a suitable precursor. For example, the treatment of 2-bromo-1,1,3-triethoxypropane (B3055692) with a base like potassium hydroxide (B78521) can yield the desired product. lookchem.comchemicalbook.com Another synthetic route starts from malonaldehyde bis(diethyl acetal). chemicalbook.com
A multi-step reaction sequence beginning with formaldehyde (B43269) diethyl acetal has also been reported. lookchem.com This process involves the use of boron trifluoride diethyl etherate followed by treatment with potassium hydroxide in ethanol (B145695). lookchem.com The choice of synthetic route can depend on the availability of starting materials and the desired scale of the reaction.
Structure
3D Structure
Properties
CAS No. |
5444-80-4 |
|---|---|
Molecular Formula |
C9H18O3 |
Molecular Weight |
174.24 g/mol |
IUPAC Name |
(Z)-1,3,3-triethoxyprop-1-ene |
InChI |
InChI=1S/C9H18O3/c1-4-10-8-7-9(11-5-2)12-6-3/h7-9H,4-6H2,1-3H3/b8-7- |
InChI Key |
ATAQLIDYIFWHFW-FPLPWBNLSA-N |
SMILES |
CCOC=CC(OCC)OCC |
Isomeric SMILES |
CCO/C=C\C(OCC)OCC |
Canonical SMILES |
CCOC=CC(OCC)OCC |
Other CAS No. |
125072-36-8 |
Origin of Product |
United States |
Synthetic Methodologies for 1,3,3 Triethoxy 1 Propene
Established and Emerging Synthesis Routes for the Propene Skeleton
The construction of the C3 framework of 1,3,3-Triethoxy-1-propene is a critical aspect of its synthesis, with various routes established to achieve this core structure.
Conventional Multistep Preparations and Their Mechanistic Pathways
Conventional routes to this compound often rely on a series of well-established organic reactions. One notable pathway begins with the bromination of acrolein, followed by acetalization to form 2,3-dibromopropionaldehyde diethyl acetal (B89532). This intermediate is then subjected to dehydrobromination.
A key mechanistic step in one of the plausible pathways involves the reaction of a precursor like 2-bromo-1,1,3-triethoxy-propane with a strong base such as potassium hydroxide (B78521). This elimination reaction proceeds via an E2 mechanism, where the base abstracts a proton from the carbon adjacent to the bromine-bearing carbon, concurrently with the departure of the bromide ion, to form the carbon-carbon double bond of the propene skeleton.
Another established method involves the partial reduction of malondialdehyde bis(diethyl acetal), also known as 1,1,3,3-tetraethoxypropane. While specific reducing agents and conditions for this direct transformation to this compound are not extensively detailed in readily available literature, this approach highlights the use of a readily available C3 building block.
Catalytic Synthesis Approaches: Exploration of Lewis Acid Catalysis and Organocatalysis
Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency and selectivity. While specific applications of these methods for the direct synthesis of this compound are not widely documented, related transformations suggest their potential applicability.
Lewis Acid Catalysis: Lewis acids are known to catalyze the addition of alcohols to alkynes and the formation of acetals. utexas.eduopenstax.org A potential, though not explicitly documented, route could involve the Lewis acid-catalyzed addition of ethanol (B145695) to propiolaldehyde diethyl acetal. In this hypothetical pathway, the Lewis acid would activate the alkyne towards nucleophilic attack by ethanol, leading to the formation of an enol ether intermediate. Subsequent tautomerization would yield the desired product. The choice of Lewis acid would be crucial to avoid undesired side reactions.
Organocatalysis: Organocatalysis offers a metal-free alternative for various organic transformations. N-heterocyclic carbenes (NHCs), for instance, have been shown to catalyze the conjugate addition of alcohols to activated alkenes. nih.gov While not a direct analogy, this demonstrates the potential for organocatalysts to facilitate the addition of ethanol to a suitable propargylic precursor, activating it towards nucleophilic attack. Another relevant area is the use of chiral organocatalysts in asymmetric synthesis, which could potentially be adapted for stereoselective preparations of this compound isomers. nih.gov
Electrochemical Synthesis Methods and Advances in Reaction Efficiency
Electrochemical synthesis represents a green and efficient alternative to traditional chemical methods, often avoiding harsh reagents and reaction conditions. While the direct electrochemical synthesis of this compound is not described in the reviewed literature, related electrochemical transformations of enol ethers and acetals suggest its feasibility. organic-chemistry.orggre.ac.uk For example, the electrochemical synthesis of fluorinated ketones from enol acetates demonstrates the ability to functionalize the double bond of enol derivatives under electrochemical conditions. organic-chemistry.org A hypothetical electrochemical approach for this compound could involve the anodic oxidation of a suitable precursor to generate a reactive intermediate that could then react with ethanol to form the desired product. Further research is needed to explore and develop specific electrochemical methods for this synthesis.
Precursor Chemistry and Feedstock Utilization in this compound Production
The selection of appropriate starting materials is fundamental to the successful synthesis of this compound. Various precursors containing the necessary carbon framework and functional groups can be utilized.
Transformation of Propiolaldehyde Acetals and Related Propargyl Derivatives
Propiolaldehyde diethyl acetal is a key and versatile precursor for the synthesis of this compound. The presence of the alkyne functionality allows for the introduction of an ethoxy group at the 1-position.
One plausible and documented, though not fully detailed, method involves the reaction of propiolaldehyde diethyl acetal with sodium ethoxide in ethanol. This reaction is a nucleophilic addition of the ethoxide ion to the triple bond of the propiolaldehyde diethyl acetal. The reaction proceeds via a conjugate addition mechanism, where the ethoxide anion attacks one of the sp-hybridized carbons of the alkyne, leading to the formation of a vinyl anion intermediate. This intermediate is then protonated by the ethanol solvent to yield the enol ether product, this compound. The stereoselectivity of this addition would depend on the specific reaction conditions.
The synthesis of the precursor, propiolaldehyde diethyl acetal, can be achieved from 2,3-dibromopropionaldehyde diethyl acetal through dehydrobromination using a base like potassium hydroxide in ethanol. uwindsor.ca
| Precursor | Reagents | Product |
| 2,3-Dibromopropionaldehyde diethyl acetal | Potassium hydroxide, Ethanol | Propiolaldehyde diethyl acetal |
| Propiolaldehyde diethyl acetal | Sodium ethoxide, Ethanol | This compound |
Derivatization of Acetaldehyde (B116499) and Other Short-Chain Enol Ether Precursors
Acetaldehyde and its derivatives serve as fundamental C2 building blocks in organic synthesis and can be envisioned as precursors for this compound, although direct, high-yield methods are not prominently reported.
A hypothetical route could involve a crossed Claisen condensation. chemistrysteps.comopenstax.org This would entail the reaction of an acetaldehyde-derived enolate, or a synthetic equivalent, with a suitable C1 electrophile that can introduce the remaining carbon and two ethoxy groups. For instance, the enolate of acetaldehyde diethyl acetal could potentially react with triethyl orthoformate in a base-catalyzed condensation. However, controlling the selectivity of such reactions can be challenging, and they often result in a mixture of products. The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two esters or an ester and another carbonyl compound in the presence of a strong base. nih.gov
Alternatively, the reaction of an enol ether derived from acetaldehyde, such as ethyl vinyl ether, with an acetal under acidic conditions could be another approach. Acid catalysis protonates the enol ether, making it susceptible to nucleophilic attack by an acetal, potentially leading to the formation of the desired 1,3,3-triethoxypropane skeleton, which could then be converted to the target propene. stackexchange.com
| Precursor | Potential Reaction | Key Intermediate/Product |
| Acetaldehyde Diethyl Acetal | Crossed Claisen Condensation with Triethyl Orthoformate | β-keto acetal |
| Ethyl Vinyl Ether | Acid-catalyzed reaction with an acetal | 1,3,3-triethoxypropane derivative |
Implementation of Green Chemistry Principles in this compound Synthesis
Solvent-Free Reaction Environments and Their Catalytic Implications
Traditional organic syntheses often rely on volatile organic solvents (VOCs), which contribute to environmental pollution and pose health and safety risks. A central goal of green chemistry is to replace these solvents with benign alternatives or to eliminate them entirely. nih.gov Solvent-free synthesis, also known as solid-state or neat reaction, offers significant environmental benefits by reducing waste, simplifying purification processes, and often lowering energy consumption. cmu.edu
For a potential synthesis of this compound, such as the dehydrohalogenation of a precursor like 2-bromo-1,1,3-triethoxy-propane, moving to a solvent-free environment presents unique opportunities and challenges. Techniques such as mechanochemistry (grinding solid reactants together) or reactions accelerated by ultrasound or microwave irradiation can facilitate reactions without a bulk solvent medium. mdpi.comrsc.orgresearchgate.net
Catalytic Implications: In the absence of a solvent, the role and nature of the catalyst become paramount. The catalyst must effectively bring reactants into contact and facilitate the transformation in a heterogeneous environment.
Solid-Supported Catalysts: Using solid catalysts, such as acid-treated montmorillonite (B579905) clays (B1170129) or zeolites, can be highly effective in solvent-free systems. researchgate.net These materials offer a high surface area for the reaction to occur and can be easily separated from the reaction mixture, simplifying product isolation and enabling catalyst recycling.
Phase-Transfer Catalysis (PTC): In reactions involving reactants in different phases (e.g., a liquid organic substrate and a solid inorganic base), a phase-transfer catalyst can be employed to shuttle reactive species across the phase boundary, accelerating the reaction without the need for a solvent to dissolve both components. mdpi.com
Catalyst Activation: The efficiency of a solvent-free reaction can be highly dependent on the physical state and activation method of the catalyst. For instance, the catalytic activity of a solid base in a dehydrohalogenation reaction would depend on its particle size and surface basicity.
The table below compares hypothetical reaction conditions for a synthesis, highlighting the shift from a conventional to a green, solvent-free approach.
| Parameter | Conventional Method | Solvent-Free (Green) Method | Catalytic Implication |
| Reaction Medium | Organic Solvent (e.g., THF, Toluene) | None (Neat Reaction) | Catalyst must function at the interface of reactants. |
| Energy Input | Thermal (Reflux) | Microwave or Ultrasound | Energy is delivered more efficiently to the reacting molecules. |
| Catalyst System | Soluble Base (e.g., Sodium Ethoxide) | Solid Base (e.g., K₂CO₃) + PTC | Easy separation and potential for catalyst reuse. |
| Work-up | Liquid-liquid extraction, distillation | Filtration, direct distillation | Reduced use of auxiliary solvents and simplified purification. |
Atom Economy and Reaction Efficiency Considerations for Sustainable Production
Atom economy is a foundational concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. jk-sci.com The ideal reaction has a 100% atom economy, where all atoms from the reactants are found in the final product, generating no waste byproducts. scranton.edu Addition and rearrangement reactions are classic examples of highly atom-economical transformations. nih.govrsc.org
Conversely, elimination and substitution reactions often have lower atom economies because parts of the reactants are eliminated as byproducts. A plausible, though not highly efficient, route to this compound is the base-induced elimination of hydrogen bromide from 2-bromo-1,1,3-triethoxy-propane.
The atom economy for this transformation can be calculated as follows:
Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100
The data table below details the calculation for this specific reaction using potassium tert-butoxide as the base.
| Component | Chemical Formula | Molecular Weight ( g/mol ) | Role |
| 2-bromo-1,1,3-triethoxy-propane | C₉H₁₉BrO₃ | 255.15 | Reactant |
| Potassium tert-butoxide | C₄H₉KO | 112.21 | Reactant |
| Total Reactant Mass | 367.36 | ||
| This compound | C₉H₁₈O₃ | 174.24 | Desired Product |
| tert-Butanol | C₄H₁₀O | 74.12 | Byproduct |
| Potassium Bromide | KBr | 119.00 | Byproduct |
| Atom Economy | 47.43% |
Reactivity and Transformational Chemistry of 1,3,3 Triethoxy 1 Propene
Fundamental Reactivity Patterns and Electronic Characteristics of 1,3,3-Triethoxy-1-propene
The reactivity of this compound is dictated by the interplay of its enol ether and orthoester moieties. The enol ether consists of a carbon-carbon double bond with an alkoxy substituent, which renders the double bond electron-rich. The orthoester group features a central carbon atom bonded to three alkoxy groups.
Electrophilic and Nucleophilic Behaviors of the Propene and Orthoester Moieties
The enol ether functionality in this compound is characterized by its electron-donating nature, which makes the carbon-carbon double bond highly nucleophilic. wikipedia.org This increased nucleophilicity, a result of electron donation from the oxygen atom via pi-bonding, makes the molecule susceptible to attack by electrophiles. wikipedia.org The double bond in enol ethers is more electron-rich than in simple alkenes, leading to enhanced reactivity towards electrophilic reagents. organic-chemistry.org
Conversely, the orthoester moiety, while generally stable, can exhibit electrophilic character under acidic conditions. The oxygen atoms of the ethoxy groups can be protonated, leading to the formation of a carbocationic intermediate that is susceptible to nucleophilic attack. Orthoesters are readily hydrolyzed in the presence of mild aqueous acid to form esters and alcohols. lookchem.com
Influence of Enol Ether and Triethoxy Functionalities on Reaction Selectivity
The combined presence of the enol ether and the triethoxy functionalities significantly influences the selectivity of reactions involving this compound. The electron-rich nature of the enol ether directs electrophilic attack to the double bond. wikipedia.org The regioselectivity of such attacks is governed by the stability of the resulting carbocation intermediate. According to Markovnikov's rule, the electrophile will add to the carbon atom of the double bond that results in the formation of the more stable carbocation. guidechem.com In the case of this compound, this would be the carbon atom adjacent to the orthoester functionality, as the resulting positive charge can be stabilized by the adjacent oxygen atoms.
The orthoester group can also influence the stereoselectivity of reactions by sterically hindering one face of the molecule. Furthermore, the triethoxy groups can act as leaving groups in certain reactions, particularly under acidic conditions, facilitating transformations at the orthoester carbon.
Pericyclic Reactions and Molecular Rearrangements Involving the this compound Core
Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. The electronic nature of this compound makes it a potential substrate for various pericyclic reactions and molecular rearrangements.
Exploration of Claisen Rearrangement and Related Sigmatropic Transformations
The Claisen rearrangement is a powerful carbon-carbon bond-forming reaction that involves the wikipedia.orgwikipedia.org-sigmatropic rearrangement of an allyl vinyl ether to a γ,δ-unsaturated carbonyl compound. lookchem.com While this compound is not an allyl vinyl ether itself, it can be a precursor to substrates for related transformations.
A relevant variant is the Johnson-Claisen rearrangement, which involves the reaction of an allylic alcohol with an orthoester to yield a γ,δ-unsaturated ester. wikipedia.orgbioinfopublication.org This reaction is typically catalyzed by a weak acid and proceeds through the in-situ formation of a mixed ketene (B1206846) acetal (B89532), which then undergoes a wikipedia.orgwikipedia.org-sigmatropic rearrangement. bioinfopublication.org Although direct participation of this compound in a classical Claisen rearrangement is not typical, its orthoester functionality is a key component in the Johnson-Claisen variant.
| Reaction Variant | Reactants | Product | Key Features |
| Claisen Rearrangement | Allyl vinyl ether | γ,δ-Unsaturated carbonyl | Concerted wikipedia.orgwikipedia.org-sigmatropic shift |
| Johnson-Claisen Rearrangement | Allylic alcohol, Orthoester | γ,δ-Unsaturated ester | In-situ formation of a ketene acetal intermediate |
Cycloaddition Reactions (e.g., [4+2], [2+2]) with Diverse Dienophiles and Olefins
Cycloaddition reactions are another class of pericyclic reactions that involve the formation of a cyclic molecule from two or more unsaturated molecules. The electron-rich double bond of the enol ether moiety in this compound makes it a suitable candidate for cycloaddition reactions.
In a [4+2] cycloaddition , also known as the Diels-Alder reaction, a conjugated diene reacts with a dienophile to form a six-membered ring. libretexts.org Due to its electron-rich nature, the enol ether of this compound would be expected to react readily as a dienophile with electron-poor dienes in an inverse-electron-demand Diels-Alder reaction. wikipedia.org
[2+2] cycloadditions involve the reaction of two alkene components to form a four-membered ring. These reactions are often photochemically induced. libretexts.org The enol ether of this compound could potentially participate in such reactions with suitable olefin partners.
1,3-Dipolar cycloadditions involve the reaction of a 1,3-dipole with a dipolarophile to form a five-membered heterocyclic ring. wikipedia.org The electron-rich double bond of this compound can act as an effective dipolarophile in reactions with various 1,3-dipoles, leading to the synthesis of a range of heterocyclic compounds. organicchemistrydata.org
| Cycloaddition Type | Reactant 1 | Reactant 2 | Product Ring Size |
| [4+2] Diels-Alder | Conjugated Diene | Dienophile | 6-membered |
| [2+2] Cycloaddition | Alkene | Alkene | 4-membered |
| 1,3-Dipolar Cycloaddition | 1,3-Dipole | Dipolarophile | 5-membered |
Addition Reactions to the Carbon-Carbon Double Bond of this compound
The most common reaction of alkenes is the addition reaction across the carbon-carbon double bond. libretexts.org The nucleophilic character of the enol ether in this compound makes it particularly susceptible to electrophilic addition reactions. organic-chemistry.org
In these reactions, an electrophile adds to the double bond, forming a carbocation intermediate, which is then attacked by a nucleophile. dalalinstitute.com The regioselectivity of the addition is generally governed by Markovnikov's rule, which predicts that the electrophile will add to the less substituted carbon of the double bond to form the more stable carbocation. guidechem.com For this compound, this would mean the electrophile adds to the carbon atom further from the triethoxy group.
Common electrophilic addition reactions include the addition of hydrogen halides (HX), water (in the presence of an acid catalyst), and halogens (X₂). The addition of these reagents to the enol ether would lead to the formation of functionalized saturated derivatives. For example, hydrolysis under acidic conditions would likely lead to the formation of an α-alkoxy ketone or aldehyde after the initial addition of water and subsequent tautomerization.
Hydrolysis and Acetal Interconversion Mechanisms
The hydrolysis of this compound under acidic conditions proceeds in a stepwise manner, leading to the formation of malonaldehyde diethyl acetal and ultimately malonaldehyde. The mechanism involves the initial protonation of the enol ether double bond, which is the more reactive site towards electrophiles.
The acid-catalyzed hydrolysis begins with the protonation of the β-carbon of the enol ether, which is the more nucleophilic carbon due to resonance with the oxygen atom. This generates a resonance-stabilized oxocarbenium ion. Subsequent attack by water on the carbocation, followed by deprotonation, yields a hemiacetal intermediate. Further protonation of an ethoxy group, elimination of ethanol (B145695), and subsequent attack by water on the resulting oxonium ion leads to the formation of an aldehyde.
Simultaneously, the acetal group at the C3 position can also undergo hydrolysis under acidic conditions. This process involves protonation of one of the ethoxy groups, followed by the elimination of ethanol to form an oxocarbenium ion. Nucleophilic attack by water and subsequent deprotonation yields a hemiacetal, which can be further hydrolyzed to a carbonyl group.
Acetal interconversion, or transacetalization, can also occur when this compound is treated with a different alcohol in the presence of an acid catalyst. This equilibrium-driven process involves the exchange of the ethoxy groups for the new alkoxy groups.
Table 1: Products of Hydrolysis of this compound
| Reactant | Conditions | Major Product |
| This compound | H₃O⁺ (catalytic), H₂O | Malonaldehyde diethyl acetal |
| This compound | H₃O⁺ (excess), H₂O | Malonaldehyde |
Halogenation and Hydrohalogenation Reaction Pathways
The electron-rich double bond of this compound readily undergoes halogenation and hydrohalogenation reactions. These reactions are classic examples of electrophilic addition to an alkene.
Halogenation: The reaction with halogens such as bromine (Br₂) or chlorine (Cl₂) is expected to proceed via a cyclic halonium ion intermediate. The nucleophilic attack of the halide ion then opens this ring, typically in an anti-fashion, to yield a dihalogenated product. The initial addition of the electrophilic halogen will occur at the β-carbon of the enol ether due to its higher electron density.
Hydrohalogenation: The addition of hydrogen halides (HX, where X = Cl, Br, I) to this compound is expected to follow Markovnikov's rule. youtube.comresearchgate.net The proton will add to the carbon atom that results in the formation of the more stable carbocation. In this case, protonation of the β-carbon generates a resonance-stabilized oxocarbenium ion, which is significantly more stable than the alternative secondary carbocation. The subsequent attack of the halide ion at the α-carbon leads to the formation of an α-halo acetal.
Table 2: Predicted Products of Halogenation and Hydrohalogenation
| Reactant | Reagent | Predicted Major Product | Regioselectivity |
| This compound | Br₂ in CCl₄ | 1,2-Dibromo-1,3,3-triethoxypropane | N/A |
| This compound | HBr | 1-Bromo-1,3,3-triethoxypropane | Markovnikov |
Stereoselective Alkene Functionalization (e.g., Hydroboration, Epoxidation, Dihydroxylation)
The double bond of this compound can be functionalized using a variety of stereoselective methods to introduce new functional groups with defined stereochemistry.
Hydroboration-Oxidation: This two-step reaction sequence is a classic method for the anti-Markovnikov hydration of alkenes. amazonaws.comdurham.ac.ukyoutube.comsigmaaldrich.com Treatment of this compound with a borane (B79455) reagent (e.g., BH₃·THF) would result in the addition of the boron atom to the less substituted β-carbon and the hydrogen atom to the α-carbon. Subsequent oxidation with hydrogen peroxide and a base would replace the boron atom with a hydroxyl group, yielding an α-hydroxy acetal. The reaction proceeds with syn-stereochemistry, meaning the hydrogen and hydroxyl groups are added to the same face of the double bond. amazonaws.comresearchgate.net
Epoxidation: The reaction of this compound with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), is expected to form an epoxide. youtube.combridgewater.edu The oxygen atom is delivered to the double bond in a concerted, syn-addition manner. Due to the electron-donating nature of the ethoxy group, the enol ether double bond is highly reactive towards epoxidation.
Dihydroxylation: Syn-dihydroxylation of the double bond can be achieved using reagents like osmium tetroxide (OsO₄) or cold, dilute potassium permanganate (B83412) (KMnO₄). chemistrysteps.comgoogle.comsigmaaldrich.comnih.govacs.org This reaction proceeds through a cyclic intermediate to give a syn-diol. The OsO₄-catalyzed dihydroxylation is a highly reliable method for this transformation. chemistrysteps.comgoogle.comacs.org
Table 3: Predicted Products of Stereoselective Functionalization
| Reaction | Reagents | Predicted Major Product | Stereochemistry |
| Hydroboration-Oxidation | 1. BH₃·THF 2. H₂O₂, NaOH | 1,3,3-Triethoxypropan-2-ol | Anti-Markovnikov, Syn-addition |
| Epoxidation | m-CPBA | 2,3-Epoxy-1,1,3-triethoxypropane | Syn-addition |
| Dihydroxylation | 1. OsO₄ (cat.), NMO 2. NaHSO₃ | 1,3,3-Triethoxypropane-1,2-diol | Syn-addition |
Role as a Synthon in Complex Chemical Synthesis
This compound is a valuable building block in organic synthesis, serving as a masked equivalent of various synthons. Its ability to be transformed into different functionalities allows for its use in the construction of complex molecules.
Derivation of C1, C2, and C3 Synthon Equivalents from this compound
The structure of this compound allows it to be conceptually broken down into different synthons, which are idealized fragments used in retrosynthetic analysis.
C3 Synthon: Most directly, this compound is a synthetic equivalent of a C3 synthon that can lead to 1,3-dicarbonyl compounds or their derivatives. Hydrolysis of this compound yields malonaldehyde, a key 1,3-dicarbonyl compound. Therefore, it can be considered a protected form of the malonaldehyde synthon.
C1 and C2 Synthons: Through specific chemical transformations, this compound can be a source of C1 and C2 synthons. For instance, oxidative cleavage of the double bond after dihydroxylation would break the C1-C2 bond, yielding a C1 and a C2 fragment. The C1 fragment would be an orthoformate derivative, and the C2 fragment would be a glyoxal (B1671930) derivative.
Strategic Disconnections and Retrosynthetic Analysis in Target Molecule Design
In the planning of organic syntheses, retrosynthetic analysis is a powerful tool for identifying potential starting materials and synthetic routes. organic-chemistry.org this compound can be a key starting material in retrosynthetic strategies targeting molecules containing a 1,3-dioxygenated or related functionality.
A common retrosynthetic disconnection involves recognizing a 1,3-dicarbonyl moiety within a target molecule. This can be disconnected to a synthon that is equivalent to malonaldehyde. This compound serves as a stable and reactive synthetic equivalent for this synthon. For example, in the synthesis of a substituted pyrazole (B372694), a key disconnection would be the C-C and C-N bonds of the heterocycle, leading back to a 1,3-dicarbonyl compound and a hydrazine (B178648). This compound could be used as the source of the three-carbon backbone of the pyrazole ring.
The general strategy involves using this compound in a reaction that forms the core of the target molecule, followed by deprotection (hydrolysis) to reveal the desired functionality. This approach is particularly useful for synthesizing heterocyclic compounds where a three-carbon chain is required.
Mechanistic and Kinetic Investigations of 1,3,3 Triethoxy 1 Propene Reactions
Reaction Pathway Elucidation through Intermediate Characterization and Transition State Analysis
Understanding the precise pathway of a chemical reaction involving 1,3,3-triethoxy-1-propene requires the identification of transient species (intermediates) and the energetic landscape, including transition states.
Reaction intermediates are short-lived species that are formed and consumed during a chemical transformation. Their identification is crucial for confirming a proposed reaction mechanism. For a substrate like this compound, which can undergo reactions such as acid-catalyzed hydrolysis or cycloadditions, several intermediates can be postulated.
In an acid-catalyzed hydrolysis, the initial step would likely involve the protonation of the double bond or one of the oxygen atoms. Protonation at the β-carbon would lead to a highly stabilized oxocarbenium ion intermediate, where the positive charge is delocalized through resonance with the adjacent oxygen atoms.
Spectroscopic Identification: Modern analytical techniques are essential for detecting such fleeting intermediates.
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is a powerful tool for detecting charged intermediates in solution, providing their mass-to-charge ratio.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Low-temperature NMR studies can sometimes allow for the direct observation of less stable intermediates by slowing down the reaction rate. Changes in chemical shifts or the appearance of new signals can indicate the formation of species like protonated precursors or oxocarbenium ions.
Computational Identification: When direct observation is not feasible, computational chemistry provides invaluable insights.
Density Functional Theory (DFT): DFT calculations are used to model the structures and relative energies of potential intermediates. By calculating their stability, researchers can predict the most likely species to be formed along the reaction coordinate. These calculations can also predict spectroscopic properties (like NMR chemical shifts), which can then be compared with experimental data for validation.
Below is an illustrative table showing the type of data that would be collected to characterize a hypothetical oxocarbenium ion intermediate.
| Investigation Method | Parameter | Hypothetical Data for Intermediate | Interpretation |
| ESI-Mass Spectrometry | m/z | 203.15 | Corresponds to the protonated acetal (B89532) [C9H19O3]+, a likely precursor. |
| Computational (DFT) | Relative Energy | 0 kcal/mol (Reference) | Indicates a stable, low-energy intermediate on the potential energy surface. |
| Computational (DFT) | Charge Distribution | High positive charge on C1 and C3 | Confirms the delocalized nature of the oxocarbenium ion. |
The transition state is the highest energy point along a reaction coordinate, representing the barrier that must be overcome for reactants to become products. Its structure and energy determine the reaction's rate. Transition state analysis is almost exclusively performed using computational methods, as these structures are transient and cannot be isolated.
For a reaction of this compound, such as a [4+2] cycloaddition (Diels-Alder reaction) where it acts as the dienophile, computational modeling would be used to locate the transition state structure. Key parameters of interest include:
Energy Barrier (Activation Energy, ΔG‡): The energy difference between the reactants and the transition state. A lower energy barrier corresponds to a faster reaction rate, in line with transition state theory.
DFT calculations can map the entire minimum energy path, confirming that the located transition state correctly connects the reactants and products. The presence of a single imaginary frequency in the vibrational analysis confirms a structure as a true first-order saddle point (a transition state).
The following interactive table provides hypothetical calculated energy barriers for two competing reaction pathways involving this compound.
| Parameter | Value | Implication |
|---|
Catalysis in this compound Transformations: Mechanistic Insights
Catalysis is key to controlling the reactivity and selectivity of organic transformations. Both homogeneous and heterogeneous catalysts could be employed to mediate reactions of this compound.
In homogeneous catalysis, the catalyst exists in the same phase as the reactants. For vinyl ethers and related compounds, transition metal complexes (e.g., based on palladium, rhodium, or iridium) are commonly used.
Plausible Catalyzed Reactions:
Transetherification: Palladium(II) complexes are known to catalyze the exchange of alkoxy groups on vinyl ethers.
Hydrogenation: Rhodium or iridium complexes with chiral phosphine ligands could be used for the asymmetric hydrogenation of the double bond.
Mechanistic Insights:
Ligand Effects: The electronic and steric properties of the ligands attached to the metal center are critical. Electron-donating ligands can increase the reactivity of the metal center, while bulky ligands can influence stereoselectivity by controlling the substrate's approach. A systematic study would involve synthesizing a series of catalysts with varied ligands and evaluating their performance (e.g., rate, selectivity).
Catalyst Turnover: The catalytic cycle would be investigated to understand the elementary steps, such as substrate coordination, insertion, and product release. Identifying the rate-determining step is crucial for optimizing the catalyst's turnover frequency (TOF), which measures its efficiency.
Heterogeneous catalysts, which are in a different phase from the reactants (typically a solid catalyst with liquid or gas reactants), offer advantages in terms of separation and reusability.
Plausible Catalyzed Reactions:
Hydrogenation: The C=C double bond can be reduced using catalysts like palladium on carbon (Pd/C) or Raney Nickel. mdpi.com The reaction would involve the adsorption of the alkene onto the metal surface, followed by the stepwise addition of hydrogen atoms.
Epoxidation: Zeolites containing titanium, such as TS-1, are known to catalyze the epoxidation of alkenes using hydrogen peroxide.
Mechanistic Insights:
Surface Interactions: The mechanism is dictated by how this compound adsorbs onto the catalyst surface. The orientation could be influenced by interactions of the ethoxy groups with acidic or basic sites on the support, potentially affecting which face of the double bond is presented to the active site.
Active Site Characterization: Techniques like X-ray photoelectron spectroscopy (XPS) and transmission electron microscopy (TEM) would be used to characterize the nature of the active sites (e.g., metal oxidation state, particle size). Correlating these properties with catalytic activity and selectivity helps in elucidating the mechanism and designing better catalysts.
The table below illustrates a hypothetical comparison of catalysts for the selective hydrogenation of this compound.
| Catalyst | Support | Conversion (%) | Selectivity to 1,1,3-Triethoxypropane (%) | Postulated Surface Interaction |
| 5% Pd | Activated Carbon | >99 | 98 | Weak interaction; primarily C=C bond adsorption. |
| 5% Rh | SiO2 | 95 | 92 | Moderate interaction of ethoxy groups with silanol groups on the support. |
| Raney Ni | - | >99 | 85 | Strong, less selective interactions; potential for side reactions. |
Comprehensive Studies of Stereochemical Outcomes and Stereoselectivity in Syntheses
The geometry of this compound—specifically the E/Z isomerism at the C=C double bond—and the creation of new stereocenters during reactions are critical aspects of its chemistry.
Stereoselectivity in Reactions:
Definition: A reaction is stereoselective if it preferentially forms one stereoisomer over another. masterorganicchemistry.com For instance, in a reaction that creates a new chiral center, one enantiomer might be formed in excess.
Cycloaddition Reactions: In a Diels-Alder reaction, the orientation of the reactants in the transition state determines the stereochemistry of the product. The bulky acetal end of this compound would likely direct an incoming diene to the opposite face, leading to a high degree of diastereoselectivity.
Catalytic Hydrogenation: When using a chiral homogeneous catalyst, it is possible to achieve enantioselective hydrogenation, producing one enantiomer of 1,1,3-triethoxypropane in excess. The selectivity arises from the specific three-dimensional arrangement of the chiral ligands around the metal center, which creates a chiral environment for the reaction.
The study of these outcomes involves analyzing the product mixture using techniques like chiral chromatography (HPLC or GC) to determine the ratio of different stereoisomers (e.g., the enantiomeric excess, ee). Understanding the factors that control this selectivity—such as the catalyst structure, solvent, and temperature—is a primary goal of mechanistic studies. E1 reactions, for example, are stereoselective and tend to favor the more stable trans (E) alkene product due to the conformational flexibility of the carbocation intermediate. chemistrysteps.com
Application of Computational Chemistry in Mechanistic Research
While no studies directly address this compound, it is instructive to consider the general approaches that would be applied in such an investigation.
Density Functional Theory (DFT) Applications for Reaction Energetics
Density Functional Theory (DFT) is a powerful quantum mechanical method used to calculate the electronic structure of atoms, molecules, and solids. In the context of reaction mechanisms, DFT is instrumental in determining the energetics of a reaction pathway. By calculating the energies of reactants, intermediates, transition states, and products, a detailed potential energy surface can be constructed.
For a hypothetical reaction involving this compound, DFT calculations would be employed to:
Optimize Geometries: Determine the lowest energy three-dimensional structures of all species involved in the reaction.
Locate Transition States: Identify the geometry of the highest energy point along the reaction coordinate, which is crucial for determining the activation energy.
Determine Activation Energies: The energy difference between the reactants and the transition state provides the activation barrier, a key parameter for understanding the reaction rate.
Different DFT functionals and basis sets would be benchmarked to ensure the accuracy of the calculated energies. For instance, in studies of other organic reactions, functionals like B3LYP or M06-2X are commonly used in conjunction with basis sets such as 6-31G(d) or larger for reliable results.
Table 1: Hypothetical DFT Data for a Reaction of this compound
| Species | Relative Energy (kcal/mol) |
| Reactants (this compound + Reagent) | 0.0 |
| Transition State 1 | +15.2 |
| Intermediate | -5.8 |
| Transition State 2 | +10.5 |
| Products | -20.1 |
| Note: This table is purely illustrative and does not represent actual experimental or calculated data. |
Molecular Dynamics Simulations for Conformational and Reactive Behavior
Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a system of atoms, MD simulations can track the positions and velocities of atoms over time, offering insights into the dynamic processes that are not accessible from static DFT calculations.
For this compound, MD simulations could be used to:
Explore Conformational Space: The three flexible ethoxy groups can adopt numerous conformations. MD simulations can explore the potential energy surface to identify the most stable conformers and the energy barriers between them. This is critical as the reactivity of the molecule can be highly dependent on its conformation.
Simulate Solvent Effects: By including explicit solvent molecules in the simulation, the influence of the solvent on the conformational preferences and reaction dynamics can be investigated.
Study Reactive Trajectories: In "ab initio" or reactive MD simulations, the forces between atoms are calculated on-the-fly using quantum mechanical methods. This allows for the direct simulation of chemical reactions, providing a dynamic picture of bond breaking and formation.
The choice of force field is a critical aspect of classical MD simulations. For organic molecules, force fields like AMBER, CHARMM, or OPLS are commonly used. For reactive simulations, more advanced methods like ReaxFF would be necessary.
Table 2: Illustrative Conformational Analysis Data for this compound from a Hypothetical MD Simulation
| Conformer | Population (%) | Relative Free Energy (kcal/mol) |
| Conformer A | 45 | 0.0 |
| Conformer B | 30 | 0.5 |
| Conformer C | 15 | 1.2 |
| Other | 10 | > 2.0 |
| Note: This table is purely illustrative and does not represent actual experimental or calculated data. |
Advanced Analytical Techniques in the Characterization of 1,3,3 Triethoxy 1 Propene and Its Derivatives
Spectroscopic Methodologies for Detailed Structural Elucidation
Spectroscopic techniques are indispensable for probing the molecular structure of 1,3,3-Triethoxy-1-propene and its derivatives at an atomic level. These methods provide critical information on connectivity, stereochemistry, and the nature of functional groups within the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Mechanistic Insights
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering unparalleled insight into the connectivity and stereochemistry of this compound. Both ¹H and ¹³C NMR are vital for confirming the molecular framework and for distinguishing between possible isomers.
The presence of a carbon-carbon double bond in this compound gives rise to the possibility of E/Z isomerism. The stereochemistry of the double bond can be unequivocally determined by analyzing the coupling constants (J-values) between the vinylic protons in the ¹H NMR spectrum. Generally, the coupling constant for trans protons (E-isomer) is significantly larger (typically 12-18 Hz) than that for cis protons (Z-isomer), which falls in the range of 6-12 Hz. creative-biostructure.com The chemical shifts of the vinylic protons are also influenced by their spatial relationship with the ethoxy groups, providing further stereochemical information. scispace.com
Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are instrumental in establishing the connectivity between protons and carbons, respectively. For more complex derivatives, NOESY (Nuclear Overhauser Effect Spectroscopy) experiments can be employed to probe through-space interactions between protons, offering definitive proof of stereochemistry and conformation. vscht.cz
Table 1: Typical ¹H NMR Chemical Shift and Coupling Constant Ranges for Vinyl Ethers.
| Proton Type | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) |
|---|---|---|
| Vinylic (H-C=C) | 4.0 - 7.0 | - |
| Vinylic (cis) | - | 6 - 12 |
| Vinylic (trans) | - | 12 - 18 |
| Methylene (-O-CH₂-CH₃) | 3.4 - 4.0 | 6 - 8 (quartet) |
| Methyl (-O-CH₂-CH₃) | 1.1 - 1.3 | 6 - 8 (triplet) |
Table 2: Expected ¹³C NMR Chemical Shift Ranges for this compound.
| Carbon Type | Chemical Shift (δ, ppm) |
|---|---|
| Vinylic (=C-OEt) | 140 - 160 |
| Vinylic (=CH-) | 85 - 105 |
| Acetal (B89532) (CH(OEt)₂) | 100 - 115 |
| Methylene (-O-CH₂-CH₃) | 60 - 70 |
High-Resolution Mass Spectrometry for Fragmentation Pattern Analysis and Reaction Progress Monitoring
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of this compound and its derivatives with high accuracy. um.edu.mt This technique provides an exact mass measurement, which allows for the unambiguous determination of the molecular formula.
Electron Ionization (EI) mass spectrometry of orthoesters and vinyl ethers typically leads to characteristic fragmentation patterns. libretexts.org The molecular ion peak ([M]⁺) may be observed, but often with low intensity. Common fragmentation pathways for this compound are expected to involve the loss of ethoxy radicals (•OCH₂CH₃) or ethanol (B145695) molecules (CH₃CH₂OH) from the acetal and vinyl ether moieties. Alpha-cleavage adjacent to the oxygen atoms is a predominant fragmentation mechanism, leading to the formation of stable oxonium ions. libretexts.org
For instance, a primary fragmentation could be the loss of an ethoxy group from the acetal carbon to form a stabilized carbocation. Subsequent fragmentations may involve the loss of ethylene (B1197577) via a McLafferty-type rearrangement or further cleavage of the ether linkages. The analysis of these fragmentation patterns provides a roadmap to the molecule's structure.
Tandem mass spectrometry (MS/MS) can be employed to further investigate the fragmentation pathways of selected precursor ions, providing more detailed structural information. scispace.com By monitoring the appearance of the molecular ion of the product and the disappearance of the starting materials, HRMS can also be an effective technique for monitoring the progress of reactions involving this compound.
Table 3: Plausible High-Resolution Mass Spectrometry Fragments for this compound (C₉H₁₈O₃, Exact Mass: 174.1256).
| m/z (calculated) | Possible Formula | Fragmentation Pathway |
|---|---|---|
| 129.0916 | C₇H₁₃O₂⁺ | [M - OCH₂CH₃]⁺ |
| 101.0603 | C₅H₉O₂⁺ | [M - OCH₂CH₃ - C₂H₄]⁺ |
| 73.0653 | C₄H₉O⁺ | [CH(OCH₂CH₃)]⁺ |
Infrared (IR) and Raman Spectroscopy for Functional Group Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the functional groups present in this compound. The key functional groups in this molecule are the carbon-carbon double bond (C=C) of the vinyl group and the multiple carbon-oxygen (C-O) single bonds of the ether and acetal functionalities.
In the IR spectrum, a characteristic absorption band for the C=C stretching vibration of the vinyl ether is expected in the region of 1610-1650 cm⁻¹. vscht.cz The C-O stretching vibrations will give rise to strong and broad absorption bands in the fingerprint region, typically between 1000 and 1200 cm⁻¹. spectroscopyonline.com Specifically, the asymmetric C-O-C stretch of the ether linkages is usually a prominent feature. spectroscopyonline.com The presence of sp² C-H bonds from the vinyl group would be indicated by stretching vibrations above 3000 cm⁻¹, while the sp³ C-H stretches of the ethyl groups will appear just below 3000 cm⁻¹. pressbooks.pub
Raman spectroscopy is particularly useful for observing the C=C stretching vibration, as this bond is highly polarizable and often gives a strong Raman signal. reddit.com This can be advantageous if the corresponding IR absorption is weak. The symmetric C-O-C stretching vibrations, which are often weak in the IR spectrum, may be more readily observed in the Raman spectrum.
Table 4: Characteristic Infrared and Raman Vibrational Frequencies for this compound.
| Functional Group | Vibrational Mode | Infrared (IR) Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |
|---|---|---|---|
| C=C (vinyl ether) | Stretching | 1610 - 1650 (strong) | 1610 - 1650 (strong) |
| C-O-C (ether/acetal) | Asymmetric Stretch | 1000 - 1200 (strong, broad) | Weak |
| C-O-C (ether/acetal) | Symmetric Stretch | Weak | Moderate |
| =C-H (vinyl) | Stretching | 3020 - 3100 (medium) | 3020 - 3100 (medium) |
Chromatographic Methods for Isolation, Purity Assessment, and Reaction Monitoring
Chromatographic techniques are essential for the separation of this compound from reaction mixtures, the assessment of its purity, and for monitoring the progress of its synthesis or subsequent reactions.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Product Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for the analysis of volatile compounds like this compound and its derivatives. walisongo.ac.id In GC, the components of a mixture are separated based on their boiling points and interactions with the stationary phase of the column. The separated components then enter the mass spectrometer, which provides mass spectral data for identification.
GC-MS is highly effective for monitoring the synthesis of this compound, allowing for the identification of starting materials, intermediates, products, and byproducts in the reaction mixture. nih.gov The high sensitivity of MS detection enables the analysis of trace impurities, which is crucial for quality control. scispace.com The retention time in the gas chromatogram provides a quantitative measure of each component, while the mass spectrum serves as a fingerprint for its identification.
The choice of the GC column is critical for achieving good separation. A non-polar or medium-polarity column is typically suitable for the analysis of orthoesters. The temperature program of the GC oven can be optimized to achieve the best separation of all volatile components in the sample.
High-Performance Liquid Chromatography (HPLC) for Complex Mixture Separation
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation and purification of a wide range of organic compounds, including orthoesters and their derivatives. transharmreduction.org Reversed-phase HPLC, where a non-polar stationary phase is used with a polar mobile phase, is a common mode for the analysis of such compounds.
HPLC is particularly useful for monitoring reactions where the products or starting materials are not sufficiently volatile or are thermally labile for GC analysis. rsc.org The separation in reversed-phase HPLC is based on the hydrophobicity of the analytes. researchgate.net For this compound, a C18 or C8 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) would be appropriate.
The composition of the mobile phase can be adjusted (isocratic or gradient elution) to optimize the separation of the target compound from other components in the mixture. A UV detector is commonly used for detection if the compounds possess a chromophore. If not, a refractive index (RI) detector or an evaporative light scattering detector (ELSD) can be employed. Coupling HPLC with mass spectrometry (LC-MS) provides the dual benefit of separation and mass-based identification, which is particularly powerful for the analysis of complex reaction mixtures. um.edu.mt
Table 5: Chemical Compounds Mentioned in this Article.
| Compound Name |
|---|
| This compound |
| Ethanol |
| Ethylene |
| Acetonitrile |
Applications and Industrial Significance of 1,3,3 Triethoxy 1 Propene
Role as a Building Block in Advanced Organic Material Science
The dual functionality of 1,3,3-Triethoxy-1-propene makes it a candidate for the synthesis of specialized polymers and the formulation of high-performance materials.
Precursor Chemistry for Specialty Polymers and Resins
The vinyl ether moiety in this compound is susceptible to cationic polymerization. Vinyl ethers, being electron-rich monomers, readily undergo this type of polymerization to produce poly(vinyl ether)s. nih.govrsc.org This process can be initiated by Lewis acids or other cationic initiators. The polymerization of functionalized vinyl ethers allows for the synthesis of polymers with tailored properties. nih.govacs.org For instance, the presence of the triethoxypropane group on the polymer backbone could impart specific solubility characteristics and reactivity.
Cationic polymerization of vinyl ethers can be controlled to produce polymers with well-defined molecular weights and narrow molecular weight distributions, a hallmark of living polymerization. rsc.org Recent advancements have even led to stereoselective cationic polymerization of vinyl ethers, yielding isotactic polymers with unique thermal and mechanical properties. nih.gov The resulting poly(this compound) would possess pendant acetal (B89532) groups, which could be further reacted or hydrolyzed to introduce other functionalities, leading to specialty resins with unique characteristics.
Table 1: Potential Polymerization Characteristics of this compound
| Polymerization Method | Potential Polymer Type | Key Features |
|---|---|---|
| Cationic Polymerization | Poly(vinyl ether) | Controlled molecular weight, potential for stereoregularity |
Applications in the Formulation of High-Performance Coatings and Adhesives
Polyvinyl acetal resins, which can be conceptually derived from polymers of vinyl ethers, are known for their excellent adhesion to a variety of surfaces, including glass and metal. researchgate.net They also contribute flexibility and toughness to coatings. researchgate.net While not directly a polyvinyl acetal, a polymer derived from this compound would share some characteristics with this class of materials.
The acetal groups within the polymer structure could enhance adhesion to polar substrates. Furthermore, these groups could potentially be used in cross-linking reactions to improve the durability and chemical resistance of coatings. Polyvinyl acetals are utilized in a range of applications, including adhesives, paints, and films. mfa.org The specific properties of a polymer derived from this compound would depend on its molecular weight and the extent of any post-polymerization modifications.
Acetal plastics themselves are known for their stiffness, high strength, and resistance to wear and solvents. britannica.com Adhesives formulated for bonding acetal plastics often require surface treatment to achieve optimal adhesion. britannica.com In a coating or adhesive formulation, the presence of acetal functionalities could influence surface energy and compatibility with other components.
Intermediacy in Industrial Chemical Production and Fine Chemical Synthesis
The reactivity of both the vinyl ether and acetal groups makes this compound a potentially valuable intermediate in the synthesis of other important chemicals.
Synthesis of Key Intermediates for Various Chemical Industries
One of the most significant potential applications of this compound is as a precursor to malonaldehyde or its protected forms. The hydrolysis of the vinyl ether and acetal groups would yield this 1,3-dicarbonyl compound. Malonaldehyde and its derivatives, such as 1,1,3,3-tetraethoxypropane, are important building blocks in organic synthesis.
The synthesis of pyrazoles, a class of heterocyclic compounds with numerous applications, often involves the reaction of a 1,3-dicarbonyl compound with hydrazine (B178648) or its derivatives. google.comgoogle.comyoutube.com Similarly, pyrimidines can be synthesized from precursors containing a 1,3-dicarbonyl moiety. researchgate.netorganic-chemistry.orgmdpi.com
Precursors in Agrochemical Synthesis Focusing on Chemical Pathways
Many commercial agrochemicals, including fungicides and herbicides, contain pyrazole (B372694) or pyrimidine (B1678525) heterocyclic rings. The ability to efficiently synthesize these core structures is therefore of significant industrial importance.
The general synthetic route to pyrazoles from a 1,3-dicarbonyl precursor and a hydrazine is a well-established chemical transformation. youtube.com By using this compound as a masked form of malonaldehyde, it could be employed in a one-pot reaction where the hydrolysis and subsequent cyclization with a hydrazine derivative occur in situ to form a substituted pyrazole.
Table 2: Potential Agrochemical Heterocycles from this compound
| Precursor (from this compound) | Reagent | Resulting Heterocycle |
|---|---|---|
| Malonaldehyde (or equivalent) | Hydrazine | Pyrazole |
This approach offers a convenient method for introducing the C-C-C backbone of the pyrazole ring. The specific substitution pattern on the final pyrazole product would be determined by the choice of the hydrazine derivative and any substituents on the malonaldehyde precursor.
Development of Sustainable Solvents and Processes Derived from this compound
The principles of green chemistry encourage the use of renewable feedstocks and the development of more environmentally benign solvents. sigmaaldrich.com this compound has the potential to contribute to this area.
The ethoxy groups in this compound can be derived from bio-ethanol, a renewable resource. The propenyl backbone could potentially be sourced from bio-based platform chemicals. This would position this compound as a bio-based chemical.
Acetals and ketals derived from glycerol (B35011), a byproduct of biodiesel production, have been investigated as bio-based solvents. rsc.org These compounds are valued for their favorable environmental profiles. While this compound is not a glycerol derivative, its acetal structure suggests that it may share some of the desirable properties of this class of solvents, such as a high boiling point and potentially low toxicity.
The development of bio-based solvents is an active area of research, with a focus on finding sustainable alternatives to traditional petrochemical-based solvents. mdpi.commdpi.combiobasedpress.eu The evaluation of this compound as a green solvent would require detailed studies of its physical properties, toxicity, and biodegradability. However, its potential derivation from renewable resources makes it a compound of interest in the pursuit of more sustainable chemical processes.
Investigation of this compound as a Green Solvent Component
The exploration of this compound as a component in green solvent systems is primarily based on its physicochemical properties. Green solvents are sought after to replace conventional volatile organic compounds (VOCs), which often pose environmental and health risks. The suitability of a compound as a green solvent is evaluated based on several parameters, including its toxicity, biodegradability, and performance in dissolving a wide range of solutes.
Initial assessments of this compound's solvent characteristics indicate its solubility in various organic solvents, a crucial attribute for its application in chemical reactions and formulations. solubilityofthings.com However, its solubility in water is limited, suggesting a more hydrophobic nature. solubilityofthings.com This property can be advantageous in certain applications, such as in biphasic catalysis or for the extraction of nonpolar compounds from aqueous media.
The physical properties of this compound are summarized in the table below, providing a foundational understanding of its behavior as a potential solvent component.
| Property | Value |
| Molecular Formula | C₉H₁₈O₃ |
| Molecular Weight | 174.24 g/mol |
| Boiling Point | 171.3 °C at 760 mmHg |
| Density | 0.916 g/cm³ |
| Flash Point | 53.6 °C |
| Water Solubility | Limited |
While comprehensive studies on the toxicity and biodegradability of this compound are not yet widely available, its structural features, such as the presence of ether linkages, may suggest potential pathways for biodegradation. Further research in this area is essential to fully establish its credentials as a green solvent component. The relatively high boiling point of this compound could also contribute to reduced emissions of volatile organic compounds during industrial processes.
Utilization in Environmentally Benign Chemical Transformations
Beyond its potential as a solvent, this compound is also being investigated for its role as a reactant or intermediate in environmentally benign chemical transformations. Such transformations are designed to be more efficient, generate less waste, and use less hazardous substances compared to traditional synthetic routes.
One area of interest is the use of this compound as a building block in the synthesis of complex organic molecules. Its chemical structure, featuring both a double bond and acetal functionalities, offers multiple reactive sites for various chemical modifications. This versatility allows for its incorporation into multi-component reactions, which are a cornerstone of green chemistry due to their high atom economy and ability to construct complex molecules in a single step.
For instance, the double bond in this compound can participate in addition reactions, while the acetal group can be hydrolyzed to reveal an aldehyde functionality, which can then be used in subsequent transformations. These reactive handles make it a valuable precursor for the synthesis of a variety of organic compounds, potentially through more sustainable pathways that avoid the use of protecting groups and reduce the number of synthetic steps.
While specific, large-scale industrial applications are still under development, the research into the utility of this compound in green chemistry highlights a promising avenue for the development of more sustainable chemical processes. Further investigation into its reaction scope and the environmental impact of its entire life cycle will be crucial in determining its future role in the chemical industry.
Theoretical and Computational Studies of 1,3,3 Triethoxy 1 Propene
Spectroscopic Property Prediction and Theoretical Interpretation
There are no available theoretical predictions or detailed interpretations of the NMR, IR, or other spectroscopic properties of 1,3,3-Triethoxy-1-propene based on computational methods.
Based on a thorough search of the available scientific literature, there are no specific theoretical and computational studies focused solely on the chemical compound “this compound” that would provide the detailed data required to populate the requested article structure.
The search results indicate that while computational methods for predicting NMR chemical shifts, coupling constants, and vibrational frequencies are well-established, they have not been specifically applied and published for "this compound". The compound is mentioned in broader chemical literature, but only in the context of its use in synthesis or as part of extensive chemical lists, without any dedicated computational analysis.
Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline for this specific compound. To do so would require fabricating data that does not exist in the public domain, which would violate the core principles of scientific accuracy.
Future Research Directions and Emerging Trends for 1,3,3 Triethoxy 1 Propene
As a versatile organic building block, 1,3,3-Triethoxy-1-propene, a member of the ketene (B1206846) O,O-acetal family, stands at the cusp of significant innovation. Its unique electronic structure, featuring an electron-rich carbon-carbon double bond, makes it a valuable precursor in a variety of chemical transformations. Future research is poised to expand its utility, focusing on more sustainable synthetic routes, novel reactivity, process automation, and cutting-edge material applications.
Q & A
Q. What are the optimal synthetic routes for 1,3,3-Triethoxy-1-propene, and how can reaction yields be maximized?
Methodological Answer: The synthesis of this compound typically involves alkoxylation or transesterification reactions. Key strategies include:
- Catalyst Selection: Acidic catalysts (e.g., p-toluenesulfonic acid) or Lewis acids (e.g., BF₃·OEt₂) are effective for etherification. For example, analogous compounds like TRIETHYL-O-PROPIONATE (CAS 115-80-0) are synthesized using similar catalysts, achieving yields >80% under reflux conditions .
- Solvent Optimization: Polar aprotic solvents (e.g., THF, DMF) enhance reactivity by stabilizing intermediates.
- Temperature Control: Reactions performed at 60–80°C minimize side products like oligomers or hydrolyzed derivatives.
Q. What spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR: Assign peaks to ethoxy groups (δ ~1.2–1.4 ppm for CH₃, δ ~3.4–3.6 ppm for OCH₂) and the propene backbone (δ ~4.8–5.2 ppm for vinyl protons) .
- FT-IR: Confirm C-O-C stretching (1050–1150 cm⁻¹) and vinyl C=C (1640–1680 cm⁻¹) .
- Mass Spectrometry (EI-MS): Look for molecular ion [M]⁺ at m/z 174 (C₈H₁₆O₃) and fragments at m/z 101 (loss of C₃H₅O) .
Note: Compare data with structurally similar compounds like 3-(2-Methoxyethoxy)-1-propene (CAS 18854-48-3), which shows analogous spectral patterns .
Advanced Research Questions
Q. How can computational methods like DFT be applied to study the electronic structure of this compound?
Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) can:
- Predict molecular geometry, bond angles, and charge distribution.
- Simulate vibrational spectra (FT-IR/Raman) for comparison with experimental data .
- Analyze frontier molecular orbitals (HOMO-LUMO) to assess reactivity. For example, chalcone derivatives with methoxy groups exhibit reduced band gaps (ΔE ~4.5 eV), enhancing electrophilicity .
Recommended Workflow:
Optimize geometry using Gaussian 12.
Calculate electrostatic potential (ESP) maps to identify nucleophilic/electrophilic sites.
Validate with experimental NMR/IR data to resolve discrepancies (e.g., torsional strain in ethoxy groups) .
Q. What are the mechanisms underlying the nucleophilic substitution reactions of this compound?
Methodological Answer: The ethoxy groups in this compound act as electron-donating substituents, influencing reaction pathways:
- SN² Mechanism: Observed in polar solvents (e.g., DMSO) with strong nucleophiles (e.g., KCN), leading to substitution at the central carbon.
- Elimination-Addition: In acidic conditions, ethoxy groups may undergo protonation, forming carbocations that react with nucleophiles.
Contradiction Analysis:
Q. How can researchers address contradictions in reported reaction outcomes for this compound derivatives?
Methodological Answer: Contradictions often arise from:
Impurity Profiles: Unreported byproducts (e.g., diethoxy isomers) skew yield calculations.
Solvent Effects: Polar solvents stabilize transition states differently (e.g., DMF vs. EtOH).
Catalyst Deactivation: Moisture-sensitive catalysts (e.g., BF₃·OEt₂) may degrade, altering pathways .
Validation Protocol:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
